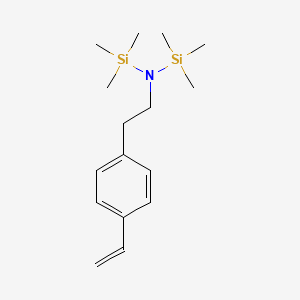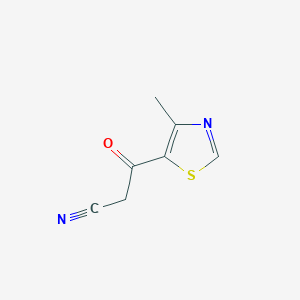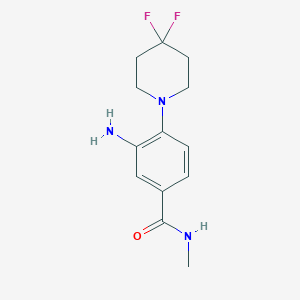
R6G alkyne, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R6G alkyne, 6-isomer is a xanthene dye belonging to the rhodamine series. It features a terminal propargyl group, which allows it to participate in click chemistry reactions. This compound is known for its high quantum yield and photostability, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of copper (I) catalysts to facilitate the click chemistry reactions with azide-bearing compounds .
Industrial Production Methods
The industrial production of R6G alkyne, 6-isomer follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
R6G alkyne, 6-isomer primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications .
Common Reagents and Conditions
Reagents: Copper (I) catalysts, azide-bearing compounds
Conditions: Typically carried out in solvents like DMF, DMSO, or alcohols under ambient temperature
Major Products
The major products of these reactions are triazole-linked conjugates, which can be used for further functionalization or as fluorescent probes .
Applications De Recherche Scientifique
R6G alkyne, 6-isomer has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of R6G alkyne, 6-isomer involves its ability to form stable triazole rings through click chemistry reactions. The terminal alkyne group reacts with azide-bearing compounds in the presence of copper (I) catalysts, resulting in the formation of triazole-linked conjugates. These conjugates can then interact with various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
BDP R6G alkyne: A borondipyrromethene dye with similar absorption and emission spectra to R6G alkyne, 6-isomer.
R6G azide, 5-isomer: Another variant of rhodamine 6G with an azide group instead of an alkyne.
Uniqueness
This compound stands out due to its high quantum yield and photostability, making it particularly suitable for applications requiring long-term fluorescence. Its terminal alkyne group also provides versatility in click chemistry reactions, allowing for the synthesis of a wide range of conjugates .
Propriétés
Formule moléculaire |
C30H29N3O4 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36) |
Clé InChI |
QQIQIYOOKKWTRU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)


![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
